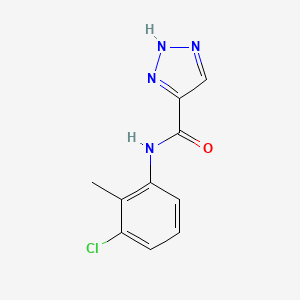

N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CCT251545, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized in 2009 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Applications De Recherche Scientifique

Pharmacological Properties

- Triazole derivatives, including compounds structurally related to N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, have been shown to possess significant pharmacological properties. Specifically, they have demonstrated anti-convulsive activity, making them potentially useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antimicrobial Activities

- Novel 1H-1,2,3-triazole-4-carboxamides, closely related to the chemical , have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against primary pathogens like Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021).

Synthesis and Characterization

- The synthesis process for related triazole compounds has been explored, with one study achieving an 88% yield. This study is significant as it provides insights into the efficient production of such compounds, which could include this compound (Kan, 2015).

Antitumor Activity

- Certain triazole derivatives have been synthesized and studied for their antitumor activity. These studies are relevant because they reveal the potential of triazole compounds, including this compound, in cancer treatment (Hao et al., 2017).

Novel Synthetic Methods

- New synthetic methods for triazole derivatives have been developed. These methods could potentially be applied to the synthesis of this compound, thereby enhancing its production and application in various fields (Pokhodylo et al., 2009).

Cytotoxic Activity in Glioma Cell Cultures

- A study focusing on the cytotoxic actions of 1,2,3-triazole derivatives on glioma cell cultures could provide insights into the potential use of this compound in oncology, particularly in the treatment of brain tumors (Khazhieva et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound prevents the synthesis of essential fatty acids, leading to the death of the bacteria .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By disrupting the fatty acid synthesis pathway, the compound effectively kills the bacteria, making it a potential candidate for the treatment of tuberculosis .

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXHISJQFVOAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)

![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)

![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)